molecular formula C18H26N2O6 B5108855 1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid

1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid

Cat. No.: B5108855
M. Wt: 366.4 g/mol
InChI Key: FZTUXZKYXPPPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid is a complex organic compound that features a pyrrolidinone ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both dimethylamino and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyphenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Dimethylamine, methoxybenzoyl chloride, Lewis acids.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with varying functional groups.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and pain management.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with a pyrrolidinone ring but lacking the dimethylamino and methoxyphenyl groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different reactivity and biological profiles.

    Prolinol: A derivative with a hydroxyl group, offering different stereochemistry and biological activity.

Uniqueness

1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both dimethylamino and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.C2H2O4/c1-17(2)9-4-10-18-12-14(11-16(18)19)13-5-7-15(20-3)8-6-13;3-1(4)2(5)6/h5-8,14H,4,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTUXZKYXPPPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CC(CC1=O)C2=CC=C(C=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.